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molecular formula C21H26N2 B8576455 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 59009-71-1

3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B8576455
M. Wt: 306.4 g/mol
InChI Key: AOELDAGSFOHVFW-UHFFFAOYSA-N
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Patent
US06815438B2

Procedure details

Obtainable by catalytic hydrogenation of 3,7-dibenzyl-3.7-diazabicyclo[3.3.1]nonane. Hydrogenation is performed by stirring 3,7-dibenzyl-3.7-diazabicyclo[3.3.1]nonane in a mixture of ethanol, concentrated hydrochloric acid and palladium on carbon under an atmosphere of hydrogen.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:15][CH:14]2[CH2:16][CH:10]([CH2:11][N:12](CC3C=CC=CC=3)[CH2:13]2)[CH2:9]1)C1C=CC=CC=1.Cl>C(O)C.[Pd]>[CH:10]12[CH2:16][CH:14]([CH2:13][NH:12][CH2:11]1)[CH2:15][NH:8][CH2:9]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CN(CC(C1)C2)CC2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CN(CC(C1)C2)CC2=CC=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C12CNCC(CNC1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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